molecular formula C15H12BrN3O2 B5416544 (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one

Cat. No.: B5416544
M. Wt: 346.18 g/mol
InChI Key: URYWYTOKCYEAPM-WQLSENKSSA-N
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Description

The compound (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group attached to a furan ring, linked to an imidazolidinone core

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-19-12(14(20)18-15(19)17)8-11-6-7-13(21-11)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,17,18,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYWYTOKCYEAPM-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-methylimidazolidin-2-one under specific conditions to form the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced imino groups.

    Substitution: Substituted products with various nucleophiles replacing the bromine atom.

Scientific Research Applications

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, its potential antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-imino-1-methylimidazolidin-4-one: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

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